(2S,4S)-1-(苄氧羰基)吡咯烷-2,4-二羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

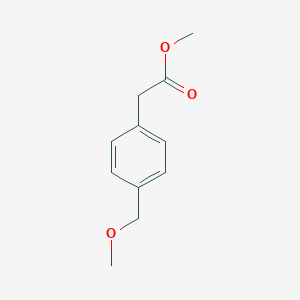

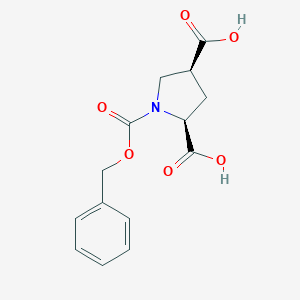

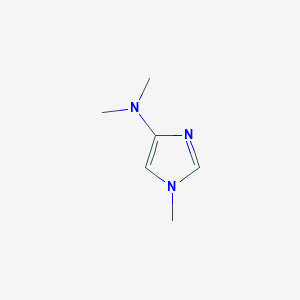

“(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid” is a chemical compound with the molecular formula C14H15NO6 . It is used for pharmaceutical testing and is available for purchase as a high-quality reference standard .

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction conditions vary, but some common methods include the use of hydrogen in methanol, sodium hydroxide in tetrahydrofuran and water, and various multi-step reactions involving reagents such as pyridine, dimethylsulfoxide, HCl, and NaOH .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H15NO6. Unfortunately, the specific details about the molecular structure were not found in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. These steps include reactions with hydrogen in methanol, sodium hydroxide in tetrahydrofuran and water, and various multi-step reactions involving reagents such as pyridine, dimethylsulfoxide, HCl, and NaOH .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 293.27 g/mol. Unfortunately, other specific physical and chemical properties were not found in the search results .科学研究应用

合成中的熵控选择性

(2S,4S)-1-(苄氧羰基)吡咯烷-2,4-二羧酸参与了对映纯多羟基化吡咯烷合成过程中的熵控选择性。这种化学物质是合成 1,4-二脱氧-1,4-亚氨基-L-阿拉伯糖醇和 1,4-二脱氧-1,4-亚氨基-D-半乳糖醇等阿糖的中间体,这些阿糖可作为酶抑制剂。合成过程利用了意外的熵控反应,在很宽的温度范围内保持了一致的非对映异构体比率 (Lombardo, Fabbroni, & Trombini, 2001).

与α,β-不饱和羰基化合物的氧化还原环化反应

环胺,包括吡咯烷,通过氧化还原环化过程与 α,β-不饱和醛和酮反应。这种相互作用涉及共轭偶氮甲叉叶立德的生成,然后是 6π-电环化,有时是互变异构化,导致形成环稠吡咯啉。这些吡咯啉随后可以被氧化为吡咯或还原为吡咯烷 (Kang, Richers, Sawicki, & Seidel, 2015).

构象刚性类似物的合成

该分子还在合成构象刚性的 2-氨基己二酸类似物中发挥作用,其中关键步骤涉及烷基化环化以生成 8-氮杂双环 (3.2.1) 辛烷骨架。这个过程对于创建具有特定构象性质的结构至关重要 (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).

结构研究

在结构化学中,苄氧羰基作为该化合物的一部分,因其在晶体结构中的取向和相互作用而备受关注。这些相互作用对于理解分子组装和氢键模式非常重要 (Ramos Silva, Matos Beja, Paixão, Alte da Veiga, Sobral, & Rocha Gonsalves, 2000).

未来方向

属性

IUPAC Name |

(2S,4S)-1-phenylmethoxycarbonylpyrrolidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c16-12(17)10-6-11(13(18)19)15(7-10)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)(H,18,19)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFOHBSVMSYNMX-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)

![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)

![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)